RPA 202248

Vue d'ensemble

Description

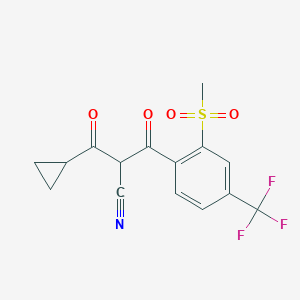

Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including a nitrile, a cyclopropylcarbonyl, a methylsulfonyl, a beta-oxo, and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale carbonylation reactions, which are atom-efficient and can convert a variety of substrates into valuable carbonylated products . These reactions are typically catalyzed by transition metals and require precise control of reaction conditions to ensure high yields and purity.

Analyse Des Réactions Chimiques

Key Reaction Pathways

RPA 202248 undergoes degradation through multiple pathways in soil and water systems:

- Aerobic Soil Degradation :

- Aquatic Degradation :

- Anaerobic Conditions :

Table: Degradation Kinetics in Soil and Water

| Matrix | DT₅₀ (days) | DT₉₀ (days) | Primary Product | Reference |

|---|---|---|---|---|

| Aerobic Soil | 14 | 47 | RPA 203328 | |

| Water | 103 | 328 | RPA 203328 |

Hypochlorite-Driven Oxidation

This compound reacts with hypochlorite (HOCl) in water via a two-step nucleophilic attack :

- First Step : Oxidation of the diketonitrile group (C=O and nitrile functionalities).

- Second Step : Ring-opening of the cyclopropane structure, leading to cleavage of the benzoyl group.

Photolysis and Hydrolysis

- Photolysis : Minimal degradation in soil (23 hours half-life) .

- Hydrolysis : Stable under pH 5–9 conditions (11–3.2 hours half-life) .

Mobility and Accumulation

- Soil Leaching : this compound exhibits moderate mobility, with 20–30% leaching potential in sandy loam soils .

- Water Bodies : Detected at concentrations exceeding 22 ppt in surface waters for 1–2 months post-application .

Table: Fate Characteristics in Soil and Water

| Parameter | Soil (Aerobic) | Water (Aerobic) | Reference |

|---|---|---|---|

| Half-Life (DT₅₀) | 14 days | 103 days | |

| Persistence | Moderate | High | |

| Primary Degradate | RPA 203328 | RPA 203328 |

Acute Toxicity

- Oral LD₅₀ : >5,000 mg/kg in rats (Toxicity Category IV) .

- Eye Irritation : Causes serious irritation (Category 2) .

Ecotoxicological Impact

- Non-Target Plants : Phytotoxic at concentrations ≥0.1 ppm, affecting photosynthesis via HPPD inhibition .

- Aquatic Organisms : Stable residues persist in water, posing risks to aquatic biota .

Detection Methods

Applications De Recherche Scientifique

Chemical Properties and Degradation

RPA 202248 is characterized as a diketonitrile metabolite formed from the degradation of isoxaflutole. Its stability in various environmental conditions is critical for understanding its behavior in soil and aquatic systems.

- Degradation Kinetics : Laboratory studies indicate that this compound exhibits a half-life of approximately 14 days in aerobic soil conditions, with a DT90 value of around 47 days . This suggests that while it degrades relatively quickly, it can persist long enough to impact the environment significantly .

- Environmental Stability : this compound is stable to hydrolysis and photolysis in aqueous systems, raising concerns about its potential accumulation in water bodies. Studies have shown that residues remain predominantly in the aqueous phase, with a calculated half-life of 103 days under outdoor microcosm conditions .

Ecotoxicological Studies

Understanding the ecotoxicological profile of this compound is essential for assessing its environmental risks.

- Aquatic Toxicity : Research indicates that this compound possesses herbicidal activity; however, its degradate RPA 203328 does not exhibit similar effects on terrestrial plants. This distinction is crucial for evaluating the ecological impact of agricultural runoff containing these compounds .

- Ecotoxicity Assessments : Various studies have been conducted to evaluate the chronic effects of this compound on aquatic organisms, including daphnids and other freshwater invertebrates. These assessments help determine safe application rates and potential risks to non-target species .

Agricultural Applications

This compound's role as a herbicide metabolite opens avenues for its application in agricultural practices.

- Soil Health Management : Given its herbicidal properties, this compound may be utilized to manage weed populations effectively while minimizing the impact on crop yields. Understanding its degradation pathways can assist farmers in optimizing application schedules to align with its environmental behavior .

- Integrated Pest Management (IPM) : The compound's profile can be integrated into IPM strategies, allowing for targeted applications that reduce reliance on traditional herbicides and mitigate resistance development among weed populations .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

Future Research Directions

Further research is essential to fully understand the implications of this compound in both agricultural and environmental contexts:

- Long-term Environmental Impact Studies : More extensive studies are needed to assess the long-term effects of this compound on ecosystem health, particularly in aquatic environments where it may accumulate.

- Development of Biodegradable Formulations : Exploring formulations that enhance the biodegradability of herbicides like isoxaflutole could mitigate environmental risks associated with their metabolites.

- Modeling Transport Dynamics : Utilizing advanced modeling techniques to predict the transport dynamics of this compound across different ecosystems will improve risk assessments and management strategies.

Mécanisme D'action

The mechanism by which Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-: Shares the cyclopropylcarbonyl group but lacks other functional groups.

Benzenepropanenitrile, 2-(methylsulfonyl)-: Contains the methylsulfonyl group but not the trifluoromethyl or cyclopropylcarbonyl groups.

Benzenepropanenitrile, beta-oxo-4-(trifluoromethyl)-: Includes the trifluoromethyl and beta-oxo groups but not the others.

Uniqueness

The uniqueness of Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

RPA 202248 is a diketonitrile metabolite derived from isoxaflutole, a herbicide used primarily in agriculture. Understanding the biological activity of this compound is essential for assessing its environmental impact, toxicity, and potential effects on non-target organisms. This article synthesizes available research findings, including degradation kinetics, toxicity studies, and metabolic pathways.

This compound is chemically characterized as 3-cyclopropyl-2-[2-mesyl-4-trifluoromethylbenzoyl]-3-oxopropane nitrile. Its structure contributes to its biological activity and degradation behavior in various environments.

Degradation Kinetics

Research indicates that this compound undergoes rapid degradation in aerobic soil conditions. A study conducted by Bayer CropScience reported the following degradation kinetics:

| Kinetic Model | DT50 (days) | DT90 (days) | Chi2 Error (%) | Visual Assessment |

|---|---|---|---|---|

| SFO | 14 | 47 | 5.1 | + |

| FOMC | 14 | 48 | 5.6 | + |

| DFOP | 14 | 47 | 5.9 | + |

The half-life (DT50) of this compound in soil was determined to be approximately 14 days , with a longer DT90 value indicating persistence in the environment .

Acute Toxicity

The acute oral toxicity of this compound has been evaluated, revealing an LD50 greater than 5000 mg/kg , indicating low acute toxicity to mammals . Additionally, studies have assessed its clastogenic activity, which refers to the potential to cause chromosomal damage; however, specific results regarding this aspect were not detailed in the available literature.

Ecotoxicity

Ecotoxicity studies are crucial for understanding the impact of this compound on non-target species. Bayer has conducted various tests to evaluate the effects on terrestrial plants and avian species:

- Terrestrial Plant Toxicity : Initial assessments indicated that this compound could affect seedling emergence and vegetative vigor in non-target plants due to runoff exposure .

- Avian Reproduction Studies : Testing on birds such as mallard ducks and bobwhite quails has been initiated to assess reproductive effects; preliminary results suggest no significant reproductive impact at high exposure levels (500 mg/kg-food) for bobwhite quail .

Metabolic Pathways

Metabolism studies have identified several metabolites of this compound. Key findings include:

- The primary metabolite detected was RPA 203328 , a more polar compound resulting from further biotransformation processes.

- Minor metabolites were also identified, including amine derivatives and desulfonated forms of the parent compound .

Case Studies

Case Study: Soil Degradation Dynamics

A comprehensive study involving soil samples treated with this compound demonstrated significant mineralization into carbon dioxide (47.5% after 91 days). The transformation products were predominantly non-extractable residues, highlighting the compound's biotic degradation characteristics in aerobic conditions .

Propriétés

IUPAC Name |

2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894951 | |

| Record name | RPA 202248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143701-75-1 | |

| Record name | RPA-202248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPA 202248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RPA-202248 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.